1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of an ethoxy group and a methyl group attached to the azetidine ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of an amino alcohol with a suitable halogenating agent to form the azetidine ring.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol group on the azetidine ring is reacted with an ethylating agent such as ethyl iodide or ethyl bromide.
Methylation: The methyl group is typically introduced through a methylation reaction, using reagents like methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted azetidine derivatives.
Scientific Research Applications
1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding, given its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on proteins. This interaction can alter the function of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(3-ethoxy-1-methylazetidin-3-yl)methanamine dihydrochloride can be compared with other azetidine derivatives:
1-(3-methoxy-1-methylazetidin-3-yl)methanamine dihydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-ethoxy-1-ethylazetidin-3-yl)methanamine dihydrochloride: Similar structure but with an ethyl group instead of a methyl group.
1-(3-ethoxy-1-methylazetidin-3-yl)ethanamine dihydrochloride: Similar structure but with an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2751614-69-2 |
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Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3-ethoxy-1-methylazetidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-10-7(4-8)5-9(2)6-7;;/h3-6,8H2,1-2H3;2*1H |
InChI Key |
UODCIKMPFHRSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CN(C1)C)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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